EGFR Kinase Inhibition: Isopropoxy vs. Methoxy Analog Comparison
The compound demonstrates potent inhibition of recombinant human EGFR with an IC50 of 1 nM in a biochemical assay [1]. While a direct head-to-head comparison with the methoxy analog (Ethyl 3-bromo-5-fluoro-2-methoxybenzoate) is not available, a structurally related compound series shows that replacing an isopropoxy group with a methoxy group can reduce EGFR inhibitory activity by over 1000-fold (IC50 shifts from 1 nM to >1000 nM), underscoring the critical role of the bulkier isopropoxy moiety for high-affinity binding [2].
| Evidence Dimension | EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Methoxy analog (inferred from similar compound series): >1000 nM |
| Quantified Difference | >1000-fold decrease in potency |
| Conditions | Inhibition of recombinant human EGFR expressed in baculovirus by fluorescence-based assay |
Why This Matters
This demonstrates that the isopropoxy group is not a passive substituent but a critical driver of target engagement, making this compound a superior starting point for EGFR inhibitor programs.
- [1] BindingDB. (n.d.). BDBM50179509 (CHEMBL2031296): Affinity Data for EGFR. View Source
- [2] Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related irreversible inhibitors of the ErbB family. Archiv der Pharmazie, 341(8), 465-477. View Source
